Enhanced Lipophilicity vs. Unsubstituted Analog
The 5-chloro substituent significantly increases the lipophilicity of the tetrahydronaphthyridine core. The target compound exhibits a calculated LogP value of 2.093 to 2.231 [1], whereas the unsubstituted 1,2,3,4-tetrahydro-1,6-naphthyridine (CAS 13623-84-2) has a reported LogP of 1.578 [2]. This difference of approximately 0.5-0.65 LogP units translates to a theoretical increase in membrane permeability and is a critical parameter for optimizing bioavailability in drug discovery programs [3].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.093 (ChemTradeHub) to 2.231 (Chem960) |
| Comparator Or Baseline | 1,2,3,4-Tetrahydro-1,6-naphthyridine (CAS 13623-84-2): LogP = 1.578 |
| Quantified Difference | ΔLogP = +0.515 to +0.653 |
| Conditions | In silico prediction (computational chemistry methods) |
Why This Matters
A LogP increase of this magnitude can substantially enhance passive membrane diffusion, making the 5-chloro analog a superior starting point for designing cell-permeable probes or drug candidates.
- [1] ChemTradeHub. (n.d.). 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine (CAS 98490-61-0). LogP 2.0931. View Source
- [2] Molbase. (n.d.). 1,2,3,4-Tetrahydro-1,6-naphthyridine. LogP 1.5777. View Source
- [3] Chem960. (n.d.). 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine. LogP 2.23110. View Source
